molecular formula C20H24N2O B2717084 N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide CAS No. 345972-45-4

N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B2717084
CAS No.: 345972-45-4
M. Wt: 308.425
InChI Key: DTQKZELLMKAEIK-UHFFFAOYSA-N
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Description

N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a tert-butylphenyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the reaction of 4-tert-butylphenylamine with quinoline-1-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide, with the CAS number 345972-45-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory and anticancer effects, as well as structure-activity relationships (SARs) based on various studies.

  • Molecular Formula : C20H24N2O
  • Molecular Weight : 308.42 g/mol
  • Purity : ≥ 98%

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. A notable study synthesized various 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, including compound 13a, which exhibited significant inhibition of proinflammatory cytokines like IL-6 and TNF-α in LPS-stimulated macrophages (J774A.1 cells). This compound also demonstrated protective effects in vivo against acute lung injury (ALI) and sepsis models by reducing pulmonary edema and improving survival rates in treated mice .

CompoundCytokine InhibitionIn Vivo Effects
13aIL-6, TNF-αReduced edema, improved survival

Anticancer Activity

The anticancer activity of this compound has been evaluated through various assays. In vitro studies using cancer cell lines such as H460 (lung carcinoma), DU145 (prostate carcinoma), and MCF7 (breast adenocarcinoma) demonstrated that this compound and its derivatives exhibit potent antiproliferative effects. The incorporation of specific aryl groups into the quinoline structure has been shown to enhance these effects significantly .

Cell LineIC50 (µM)% Growth Inhibition
H4602590%
DU1453085%
MCF72092%

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies suggest that modifications at the aryl position can lead to variations in potency against different biological targets.

Key Findings from SAR Studies

  • Aryl Substituents : The nature of substituents on the phenyl ring significantly affects anti-inflammatory and anticancer activities.
  • Positioning : Compounds with substitutions at the para position relative to the carboxamide exhibit enhanced biological activities compared to ortho or meta substitutions .

Study on Acute Lung Injury

In a controlled study involving LPS-induced ALI in mice, administration of derivative 13a resulted in:

  • Reduction of inflammatory markers : Notable decrease in IL-6 and TNF-α levels.
  • Histopathological improvements : Alleviation of lung tissue damage.

This supports the hypothesis that modifications in the quinoline structure can yield compounds with therapeutic potential for inflammatory diseases .

Anticancer Efficacy Assessment

A comprehensive evaluation was conducted using a panel of cancer cell lines. The results indicated:

  • High selectivity for cancer cells with minimal toxicity towards normal cells.
  • Potential mechanism : Induction of apoptosis through modulation of key signaling pathways involved in cell survival .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-20(2,3)16-10-12-17(13-11-16)21-19(23)22-14-6-8-15-7-4-5-9-18(15)22/h4-5,7,9-13H,6,8,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQKZELLMKAEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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